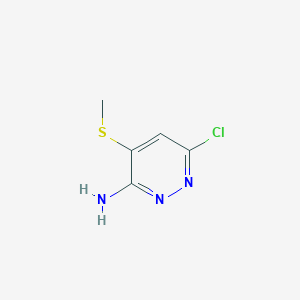
2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-fluorobenzoïque est un composé aromatique fluoré présentant des applications potentielles dans divers domaines de la recherche scientifique. Sa structure unique, qui comprend à la fois des groupes amino et trifluoroéthyl, en fait un sujet intéressant pour des études en chimie organique, en chimie médicinale et en science des matériaux.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-fluorobenzoïque implique généralement des réactions organiques en plusieurs étapes. Une approche courante est la réaction de substitution nucléophile où un composé aromatique fluoré est mis en réaction avec un réactif amino-trifluoroéthyl dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs tels que le palladium ou le cuivre pour faciliter le processus de substitution.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie pour isoler le produit souhaité.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-fluorobenzoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Les groupes amino peuvent être oxydés pour former des dérivés nitro ou nitroso.
Réduction : Le composé peut être réduit pour former des amines ou d’autres dérivés réduits.
Substitution : L’atome de fluor peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés en présence de catalyseurs.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des dérivés nitro, tandis que la réduction peut produire diverses amines.
Applications de la recherche scientifique
L’acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-fluorobenzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les molécules biologiques et ses effets sur les processus cellulaires.
Médecine : Envisagé comme intermédiaire pharmaceutique ou ingrédient actif potentiel.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés uniques, telles que les polymères fluorés.
Applications De Recherche Scientifique
2-Amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-fluorobenzoïque implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluoroéthyl peut améliorer la lipophilie du composé, lui permettant d’interagir avec les membranes lipidiques ou les poches hydrophobes des protéines. Les groupes amino peuvent former des liaisons hydrogène avec les molécules cibles, influençant leur activité et leur fonction.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-chlorobenzoïque
- Acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-bromobenzoïque
- Acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-iodobenzoïque
Unicité
Comparé à ses analogues, l’acide 2-amino-5-(1-amino-2,2,2-trifluoroéthyl)-4-fluorobenzoïque offre une combinaison unique de groupes fluor et trifluoroéthyl, ce qui peut influencer considérablement sa réactivité chimique et son activité biologique. La présence de fluor peut améliorer la stabilité du composé et sa résistance à la dégradation métabolique, ce qui en fait un candidat précieux pour la recherche et le développement.
Propriétés
Formule moléculaire |
C9H8F4N2O2 |
|---|---|
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
2-amino-5-(1-amino-2,2,2-trifluoroethyl)-4-fluorobenzoic acid |
InChI |
InChI=1S/C9H8F4N2O2/c10-5-2-6(14)4(8(16)17)1-3(5)7(15)9(11,12)13/h1-2,7H,14-15H2,(H,16,17) |
Clé InChI |
LHACKWDOTMXCME-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C(=O)O)N)F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272195.png)

![2-(benzylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B12272207.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B12272214.png)



![N-(2-chloro-5-nitrophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12272241.png)
![3-(3,4-Diacetyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12272244.png)
![3-cyano-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12272245.png)
![methyl 4-({2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}carbamoyl)benzoate](/img/structure/B12272261.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone](/img/structure/B12272264.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B12272266.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B12272273.png)
